N-Ethoxycarbonyl Dabigatran Ethyl Ester

Description

Properties

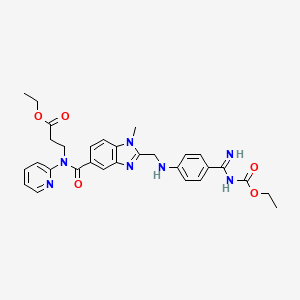

Molecular Formula |

C30H33N7O5 |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

ethyl 3-[[2-[[4-(N-ethoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

InChI |

InChI=1S/C30H33N7O5/c1-4-41-27(38)15-17-37(25-8-6-7-16-32-25)29(39)21-11-14-24-23(18-21)34-26(36(24)3)19-33-22-12-9-20(10-13-22)28(31)35-30(40)42-5-2/h6-14,16,18,33H,4-5,15,17,19H2,1-3H3,(H2,31,35,40) |

InChI Key |

NROPEVJSKVOJOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)NC(=O)OCC)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Ethoxycarbonyl Dabigatran Ethyl Ester

Established Synthetic Pathways for N-Ethoxycarbonyl Dabigatran (B194492) Ethyl Ester and Related Analogs

The synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester follows a multi-step sequence analogous to the well-documented pathways for Dabigatran Etexilate. The foundational routes were first outlined in patent literature, such as WO 98/37075, with subsequent modifications detailed in various publications. asianpubs.orggoogle.comasianpubs.org The general approach involves the construction of the core benzimidazole (B57391) structure, followed by the introduction and modification of the side chains.

A common synthetic pathway begins with the acylation of ethyl 3-(pyridin-2-ylamino)propanoate with 4-methylamino-3-nitro benzoyl chloride. nih.gov The resulting nitro compound is then reduced to its corresponding diamine, typically through catalytic hydrogenation. nih.govderpharmachemica.com This diamine undergoes cyclization in the presence of a suitable coupling agent and a glycine (B1666218) derivative, such as N-(4-cyanophenyl)glycine, to form the benzimidazole ring and append the cyanophenylmethylamino side chain. nih.govderpharmachemica.com

A critical transformation in the synthesis is the conversion of the terminal nitrile group into an amidine. This is frequently accomplished via the Pinner reaction, which involves treating the nitrile with ethanol (B145695) saturated with hydrogen chloride gas to form an intermediate imino ester hydrochloride. asianpubs.orgnih.govacs.org This intermediate is then reacted with an ammonia (B1221849) source, like ammonium (B1175870) carbonate, to yield the amidine hydrochloride, which is the direct precursor often referred to as Dabigatran Ethyl Ester. asianpubs.orgacs.org

The final step to obtain this compound involves the acylation of this amidine precursor. While the synthesis of the commercial drug Dabigatran Etexilate uses n-hexyl chloroformate, the synthesis of the N-ethoxycarbonyl analog would analogously use ethyl chloroformate in the presence of a base like potassium carbonate. asianpubs.orgasianpubs.orggoogle.com

Table 1: Key Stages in a Representative Synthetic Pathway

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Acylation | 4-methylamino-3-nitro benzoyl chloride, ethyl 3-(pyridin-2-ylamino)propanoate | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate |

| 2 | Nitro Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Na₂S₂O₄) | Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate |

| 3 | Benzimidazole Formation & Coupling | N-(4-cyanophenyl)glycine, Acetic Acid or CDI | Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate |

| 4 | Pinner Reaction | Ethanolic HCl, Ammonium Carbonate | 1-methyl-2-[N-[4-amidinophenyl] aminomethyl]-benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxy carbonyl ethyl) amide (Dabigatran Ethyl Ester) |

Advanced Synthetic Strategies and Process Optimization for this compound

Driven by the need for higher purity, better yields, and more scalable processes for industrial production, significant research has focused on optimizing the synthesis of Dabigatran Etexilate and its intermediates. These advancements are directly applicable to the synthesis of this compound.

One major area of improvement has been the replacement of n-hexyl chloroformate in the final acylation step. This reagent is known to introduce impurities that are difficult to remove. asianpubs.org An alternative strategy involves using novel acylating agents like N-hexyl-4-nitrophenyl carbonate, which substantially reduces the formation of such impurities. nih.govacs.org For the synthesis of the title compound, a similar synthon, N-ethyl-4-nitrophenyl carbonate, could be employed. Another improvement involves using pure n-hexanol (or ethanol for the title compound) directly, which also serves to minimize byproduct formation. asianpubs.org

The Pinner reaction, a traditionally low-yielding and sensitive step, has also been a target for optimization. By applying Design of Experiment (DoE) software, researchers have been able to identify critical process parameters, such as reagent concentration and temperature, leading to a significant improvement in the yield of the amidine intermediate, reaching up to 97%. nih.govacs.org

Furthermore, alternative methods have been developed for key transformations. For instance, the reduction of the nitro group intermediate has been simplified by using sodium dithionite (B78146) in combination with a base, which avoids the complexities of high-pressure catalytic hydrogenation and facilitates easier scale-up. google.com Purification strategies have also been refined, moving away from cumbersome column chromatography towards more efficient methods like recrystallization and the formation of various intermediate salts (e.g., hydrochloride, oxalate, mesylate) to achieve high purity. google.comacs.org

Table 2: Comparison of Traditional vs. Advanced Synthetic Methods

| Step | Traditional Method | Advanced Strategy | Advantage |

|---|---|---|---|

| N-Acylation | Ethyl Chloroformate | N-ethyl-4-nitrophenyl carbonate | Higher purity, fewer byproducts |

| Pinner Reaction | Standard conditions, often low yield | Optimized conditions via Design of Experiment (DoE) | Drastically improved yield and process control |

| Nitro Reduction | Catalytic hydrogenation under pressure | Chemical reduction (e.g., Sodium Dithionite) | Simpler, avoids high pressure, easier scale-up |

| Purification | Column chromatography | Recrystallization from various salts (oxalate, mesylate) | More scalable, cost-effective, higher purity |

Chemical Derivatization Reactions and Structural Modifications Involving the N-Ethoxycarbonyl Moiety

The N-ethoxycarbonyl group on the amidine functionality is a key structural feature of this compound. This moiety is introduced in the final step of the synthesis by reacting the amidine precursor with an ethoxycarbonylating agent, such as ethyl chloroformate. asianpubs.org

The primary chemical transformation involving this moiety is its hydrolysis. The N-ethoxycarbonyl group, like the analogous N-hexyloxycarbonyl group in Dabigatran Etexilate, can be cleaved under aqueous conditions, particularly when exposed to acidic or basic environments. derpharmachemica.com This hydrolysis reaction regenerates the amidine group of the precursor, Dabigatran Ethyl Ester. This reaction is highly relevant as it represents a potential degradation pathway for the compound. nih.govacs.org The stability of this group is a critical factor, as its presence is essential for the molecule's intended properties.

While the primary focus of research has been on the synthesis and stability of the final product, the N-ethoxycarbonyl moiety could theoretically undergo other chemical transformations. For example, it could be subject to transesterification reactions in the presence of other alcohols and a suitable catalyst, potentially swapping the ethyl group for a different alkyl chain. However, such derivatizations are not commonly reported in the main synthetic literature for Dabigatran analogs, which primarily focuses on creating the prodrug moiety necessary for therapeutic use.

Challenges and Considerations in the Chemical Synthesis of this compound Intermediates, including Ester Hydrolysis

The synthesis of this compound is fraught with challenges that can impact yield, purity, and scalability. A primary concern throughout the process is the formation of impurities. These can arise from starting materials, side reactions, or the degradation of intermediates and the final product. asianpubs.orgresearchgate.net For example, the use of chloroformate reagents is known to generate persistent impurities. asianpubs.orgacs.org

A significant challenge is the inherent susceptibility of the molecule's functional groups to hydrolysis. Both the ethyl ester on the β-alanine portion and the N-ethoxycarbonyl group on the amidine can be cleaved under aqueous, acidic, or basic conditions. asianpubs.orgasianpubs.org This is particularly problematic during the Pinner reaction, which is conducted in strongly acidic ethanolic solution and is highly sensitive to water, often leading to low yields and the formation of hydrolysis-related byproducts. asianpubs.orgasianpubs.orgacs.org The formation of Impurity A, the carboxylic acid resulting from the hydrolysis of the ethyl ester, is a well-documented issue. derpharmachemica.com

Finally, certain reaction steps pose scalability challenges. The catalytic hydrogenation used for nitro group reduction, for example, often requires high-pressure reactors and careful handling of the catalyst, complicating large-scale manufacturing. derpharmachemica.com These challenges necessitate careful process control and the development of robust, optimized synthetic routes to ensure the consistent production of a high-purity final product.

Table 3: Common Impurities and Their Origins in Dabigatran Synthesis

| Impurity Name/Type | Origin | Synthetic Step of Formation |

|---|---|---|

| Impurity A (Carboxylic acid) | Hydrolysis of the ethyl ester | Multiple steps, especially under acidic/basic workup |

| Impurity C (Keto Impurity) | Process-related, degradation | Can form under high temperature and humidity |

| Impurity D (Methyl ester analog) | Presence of methanol (B129727) as a solvent impurity | Transesterification reactions |

| Degradation Product (Amidine) | Hydrolysis of the N-ethoxycarbonyl group | Final product degradation, especially in presence of water |

| Reagent-related impurities | Contaminants in starting materials (e.g., in chloroformates) | N-Acylation step |

Advanced Analytical Characterization and Quantification of N Ethoxycarbonyl Dabigatran Ethyl Ester

Chromatographic Techniques for Separation and Purity Assessment of N-Ethoxycarbonyl Dabigatran (B194492) Ethyl Ester

The separation and purity assessment of N-Ethoxycarbonyl Dabigatran Ethyl Ester, a potential impurity in Dabigatran Etexilate, relies heavily on advanced chromatographic techniques. These methods are essential for resolving the main active pharmaceutical ingredient (API) from its related substances, ensuring the quality and safety of the final drug product.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Dabigatran Etexilate and its impurities. Method development focuses on achieving optimal separation, sensitivity, and accuracy for quantifying compounds like this compound.

A typical stability-indicating HPLC method is developed and validated according to International Council for Harmonisation (ICH) guidelines. ijbpr.net The process involves a systematic approach to optimize chromatographic conditions to ensure the method is specific, precise, linear, accurate, and robust. ijbpr.netscirp.org The goal is to separate this compound from Dabigatran Etexilate and other known impurities within a reasonable run time. researchgate.net

Validation parameters are rigorously tested. Linearity is established by preparing a series of solutions at different concentrations, typically ranging from the limit of quantification (LOQ) to 150% or 200% of the standard concentration, and confirming a high correlation coefficient (R² > 0.99). scirp.orgijpar.com Accuracy is verified through recovery studies by spiking a known amount of the reference standard into a sample matrix, with acceptance criteria for recovery typically falling between 80% and 120%. ijbpr.netscirp.org Precision, including repeatability and intermediate precision, is assessed by analyzing multiple preparations, with the relative standard deviation (%RSD) of the results serving as the key indicator. scirp.org

Table 1: Example of HPLC Method Parameters for Dabigatran Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C8 or C18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) ijbpr.netscirp.org |

| Mobile Phase A | Ammonium (B1175870) formate (B1220265) or triethylammonium (B8662869) phosphate (B84403) buffer (pH 2.5-5.5) ijbpr.netscirp.orgresearchgate.net |

| Mobile Phase B | Acetonitrile scirp.orgresearchgate.net |

| Elution Mode | Gradient scirp.orgwjpmr.com |

| Flow Rate | 1.0 mL/min ijbpr.netresearchgate.net |

| Detection Wavelength | UV Detector at 225 nm, 255 nm, or 313 nm ijbpr.netresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 50°C) ijbpr.netresearchgate.net |

| Diluent | Acetonitrile/Water or Acetonitrile/Buffer mixture ijbpr.netscirp.org |

Ultra-Performance Liquid Chromatography (UPLC) Applications for this compound

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC for the analysis of pharmaceutical impurities. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to substantial improvements in resolution, sensitivity, and speed of analysis. researchgate.net

For this compound, a UPLC method offers the advantage of a much shorter run time compared to conventional HPLC, facilitating higher throughput in quality control laboratories. The enhanced resolution allows for better separation of closely eluting impurities, which is critical for accurate quantification. A validated reverse-phase UPLC method can provide sensitive and accurate quantification of Dabigatran Etexilate and its related substances. researchgate.net

Table 2: Representative UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Waters Acquity Hibar C18 (100 mm x 2.1 mm, 1.8 µm) researchgate.net |

| Mobile Phase | (Specific buffer and organic solvent composition as optimized) |

| Flow Rate | 0.3 mL/min researchgate.net |

| Detection | UV Detector at 218 nm researchgate.net |

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound require the use of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's mass, elemental composition, and the connectivity of its atoms.

Mass Spectrometry (MS/MS, HR-MSn) for Identification and Fragmentation Analysis of this compound

Mass spectrometry is a powerful tool for identifying pharmaceutical impurities. For this compound (Molecular Formula: C30H33N7O5, Molecular Weight: 571.64 g/mol ), high-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass of the protonated molecule ([M+H]⁺). pharmaffiliates.com This allows for the confirmation of its elemental composition, distinguishing it from other potential impurities with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By selecting the precursor ion ([M+H]⁺ at m/z 572.6) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This pattern serves as a fingerprint for the compound's structure. Key fragmentation pathways for esters and amides involve the cleavage of the ester and carbonyl groups. miamioh.edunih.gov Expected fragment ions for this compound would arise from the neutral loss of specific moieties, which helps in pinpointing the location of the ethoxycarbonyl group.

Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = 572.6)

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) | Interpretation |

|---|---|---|---|---|

| 572.6 | C2H4 | 28 | 544.6 | Loss of ethylene (B1197577) from ethyl ester |

| 572.6 | C2H5OH | 46 | 526.6 | Loss of ethanol (B145695) from ethyl ester |

| 572.6 | CO2 | 44 | 528.6 | Loss of carbon dioxide |

| 572.6 | C2H5OCO | 73 | 499.6 | Loss of ethoxycarbonyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are conducted to confirm the precise atomic connectivity. researchgate.netdoi.org

For this compound, ¹H NMR would show characteristic signals for the two distinct ethyl groups. The ethyl ester group would exhibit a quartet for the methylene (B1212753) protons (-O-CH2-CH3) and a triplet for the methyl protons (-O-CH2-CH3). Similarly, the N-ethoxycarbonyl group (-N-CO-O-CH2-CH3) would produce another set of quartet and triplet signals, likely with different chemical shifts due to their distinct chemical environments. ¹³C NMR would corroborate this by showing unique signals for the carbonyl, methylene, and methyl carbons of both the ester and the N-ethoxycarbonyl functions. The full assignment of all proton and carbon signals confirms the compound's identity and distinguishes it from other isomers or related impurities. doi.orgasianpubs.org

Application of this compound as a Reference Standard in Quality Control

In pharmaceutical quality control, well-characterized reference standards are essential for the validation of analytical methods and the routine testing of drug substances and products. This compound, as a potential process-related impurity or degradation product of Dabigatran Etexilate, serves this critical function.

A synthesized and purified batch of this compound is established as a reference standard. This standard is used to:

Identify Unknown Peaks: In HPLC or UPLC analysis of Dabigatran Etexilate, the retention time of the reference standard is used to confirm the identity of a corresponding peak in the sample chromatogram.

Quantify Impurity Levels: The reference standard is used to prepare calibration curves to accurately quantify the amount of this compound present in a test sample. This ensures that its level is below the reporting, identification, and qualification thresholds set by regulatory agencies.

Validate Analytical Methods: The standard is crucial for performing method validation experiments, including specificity (ensuring the method can separate the impurity from the API), accuracy, precision, and limit of detection/quantitation (LOD/LOQ). ijpar.com

Certified Reference Materials (CRMs) and pharmacopeial reference standards, such as those from the United States Pharmacopeia (USP), are produced under stringent quality systems to ensure their identity, purity, and potency, making them suitable for specified quality tests and assays.

Chemical Stability and Degradation Kinetics of N Ethoxycarbonyl Dabigatran Ethyl Ester

Forced Degradation Studies of N-Ethoxycarbonyl Dabigatran (B194492) Ethyl Ester under Controlled Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule. N-Ethoxycarbonyl Dabigatran Ethyl Ester, as a complex molecule with several reactive moieties, is expected to degrade under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation Pathways of Ester and Carbamimidoyl Moieties in this compound

Hydrolysis is a primary degradation pathway for compounds containing ester and carbamate (B1207046) functionalities. In this compound, both the ethyl ester and the N-ethoxycarbonyl groups are susceptible to hydrolytic cleavage.

Under acidic and alkaline conditions, the ethyl ester group is prone to hydrolysis, yielding the corresponding carboxylic acid. researchgate.net Similarly, the N-ethoxycarbonyl carbamimidoyl moiety can undergo hydrolysis, leading to the formation of a guanidine (B92328) derivative. Studies on the parent compound, dabigatran etexilate, have shown significant degradation under both acidic and basic conditions. researchgate.netrjptonline.org For instance, in acidic conditions (0.1 N HCl), a significant loss of the parent drug is observed, leading to the formation of hydrolytic degradants. rjptonline.org In alkaline conditions (0.1 N NaOH), the degradation is often more rapid and extensive. researchgate.netrjptonline.org

The primary hydrolytic degradation pathways are anticipated to be:

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen of the ester and N-ethoxycarbonyl groups, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester and N-ethoxycarbonyl groups.

The degradation in alkaline medium is typically faster than in acidic or neutral conditions.

Oxidative Degradation Mechanisms and Product Characterization of this compound

Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide. The benzimidazole (B57391) core and the secondary amine linkage in the structure of this compound are potential sites for oxidation. derpharmachemica.com

Forced degradation studies on dabigatran etexilate using 3% hydrogen peroxide have shown susceptibility to oxidative stress, resulting in the formation of N-oxide and other oxidative degradation products. rjptonline.orgijbpas.com The tertiary nitrogen in the benzimidazole ring is a likely site for N-oxidation. The degradation pathways may involve the formation of hydroxylated species and subsequent cleavage of bonds.

Photolytic Degradation Behavior and Photostability Assessment of this compound

Photostability is a critical parameter for determining the handling and storage requirements of a chemical compound. Exposure to light, particularly UV radiation, can induce photochemical reactions. While some studies on dabigatran etexilate suggest it is relatively stable to photolysis compared to hydrolysis researchgate.net, other reports indicate that significant degradation can occur under photolytic conditions. rjptonline.org The degradation under photolytic stress can lead to the formation of various photoproducts through complex reaction pathways, which may include oxidation and rearrangement reactions. A study showed a 15% loss of dabigatran etexilate after 48 hours of photo degradation. rjptonline.org

Thermal Degradation Profiles and Influence on this compound Stability

Thermal stress can provide the energy required to overcome the activation barriers for various degradation reactions. Studies have shown that dabigatran etexilate is susceptible to thermal degradation. scielo.br When subjected to dry heat at elevated temperatures (e.g., 60-105°C), this compound is expected to degrade, although it might be more stable to thermal stress compared to hydrolytic conditions. rjptonline.org The degradation products formed under thermal stress can be a result of hydrolysis (if moisture is present), oxidation, or intramolecular rearrangements.

Identification and Characterization of Degradation Products of this compound

The identification of degradation products is crucial for understanding the degradation pathways and for developing stability-indicating analytical methods. The characterization of degradants typically involves the use of sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Based on the degradation pathways of dabigatran etexilate, the following table summarizes the potential degradation products of this compound.

| Degradation Condition | Potential Degradation Product Name | Description of Formation |

| Hydrolysis (Acidic/Basic) | N-Ethoxycarbonyl Dabigatran | Hydrolysis of the ethyl ester group to a carboxylic acid. researchgate.net |

| Dabigatran Ethyl Ester | Hydrolysis of the N-ethoxycarbonyl group to a guanidine. | |

| Dabigatran | Complete hydrolysis of both the ethyl ester and N-ethoxycarbonyl groups. | |

| Oxidation | This compound N-oxide | Oxidation of the benzimidazole nitrogen. derpharmachemica.com |

| Thermal | Various thermal cleavage products | Cleavage of the molecule at its weaker bonds. scielo.br |

This table is predictive and based on the degradation of structurally similar compounds.

Mechanistic Elucidation of this compound Degradation Pathways

The elucidation of degradation mechanisms involves a detailed study of the transformation of the parent molecule into its various degradation products.

Hydrolytic Pathway: The primary mechanism for the hydrolysis of the ethyl ester is a nucleophilic acyl substitution reaction. Under basic conditions, it proceeds via a tetrahedral intermediate formed by the attack of a hydroxide ion. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for the attack by water. A similar mechanism applies to the hydrolysis of the N-ethoxycarbonyl group.

Oxidative Pathway: The oxidative degradation likely proceeds via radical mechanisms or direct attack by the oxidizing agent on electron-rich centers like the nitrogen atoms. The formation of N-oxides is a common oxidative degradation pathway for compounds containing heterocyclic nitrogen atoms.

The following table provides a summary of the findings from forced degradation studies on the closely related compound, dabigatran etexilate, which informs the expected behavior of this compound.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Key Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 12 hours | 19% | Hydrolyzed ester and carbamate derivatives rjptonline.org |

| Base Hydrolysis | 0.1 N NaOH | 2 hours | 96% | Rapid hydrolysis of ester and carbamate moieties rjptonline.org |

| Oxidation | 3% H₂O₂ | 72 hours | 19% | N-oxides and other oxidative products rjptonline.org |

| Thermal Degradation | 105°C | 7 days | 3% | Thermally induced cleavage products rjptonline.org |

| Photodegradation | UV light (200 W h/m²) | 48 hours | 15% | Photolytic rearrangement and cleavage products rjptonline.org |

Data presented in this table is for Dabigatran Etexilate and serves as an indicator for the potential degradation of this compound.

Biopharmaceutical Aspects and Preclinical Biotransformation of N Ethoxycarbonyl Dabigatran Ethyl Ester

In Vitro Enzymatic Hydrolysis and Metabolic Conversion of N-Ethoxycarbonyl Dabigatran (B194492) Ethyl Ester

In vitro experiments have been fundamental in elucidating the metabolic pathway of dabigatran etexilate, a double prodrug that requires enzymatic hydrolysis to become active. nih.govnih.gov This conversion is almost entirely mediated by esterases, with no significant involvement from the cytochrome P450 system. nih.gov

The biotransformation of the prodrug dabigatran etexilate into its active form, dabigatran, is critically dependent on the activity of two key human carboxylesterases: CES1 and CES2. nih.govnih.gov The structure of dabigatran etexilate features two distinct ester moieties, an ethyl ester and a carbamate (B1207046) ester, which are targeted by these enzymes with high specificity. nih.govresearchgate.net

Studies utilizing recombinant human carboxylesterases have demonstrated that CES1 is exclusively responsible for hydrolyzing the ethyl ester group, leading to the formation of an intermediate metabolite known as M1. nih.govclinpgx.orgnih.gov In contrast, CES2 is solely responsible for the hydrolysis of the carbamate ester, producing the intermediate metabolite M2. nih.govclinpgx.orgnih.gov

The complete conversion to the active dabigatran requires the sequential action of both enzymes. nih.gov The proposed and widely accepted in vivo metabolic pathway begins in the intestine, where CES2 is highly expressed. Here, dabigatran etexilate is first hydrolyzed by CES2 into the M2 intermediate. nih.govnih.gov Subsequently, M2 is absorbed and transported to the liver, an organ with high concentrations of CES1, where it is further hydrolyzed to the active dabigatran. nih.govclinpgx.orgnih.gov This two-step, organ-specific hydrolysis explains the efficient and near-complete presystemic conversion of the prodrug following oral administration. researchgate.net The crucial role of intestinal CES2 in initiating this cascade is highlighted by findings that the efficiency of dabigatran formation is markedly lower if this initial metabolic step is bypassed. nih.govresearchgate.net

The enzymatic efficiency and substrate affinity of CES1 and CES2 in the hydrolysis of dabigatran etexilate have been quantitatively described through kinetic studies. nih.gov These studies provide key parameters, the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), which characterize the interaction between the enzymes and the prodrug substrate.

For the CES1-catalyzed hydrolysis of the ethyl ester to form the M1 metabolite, the Kₘ was found to be 24.9 ± 2.9 μM, with a Vₘₐₓ of 676 ± 26 pmol/min per milligram of protein. nih.govnih.gov The CES2-mediated hydrolysis of the carbamate ester to yield the M2 metabolite was characterized by a Kₘ of 5.5 ± 0.8 μM and a Vₘₐₓ of 71.1 ± 2.4 pmol/min per milligram of protein. nih.govnih.gov A separate investigation reported comparable kinetics, with a Kₘ of 51 ± 12 μM and Vₘₐₓ of 794 ± 78 pmol/min/mg for CES1, and a Kₘ of 1.2 ± 0.2 μM and Vₘₐₓ of 70.3 ± 2.6 pmol/min/mg for CES2. researchgate.net These data underscore the distinct kinetic profiles of the two enzymes in the sequential biotransformation of the prodrug.

| Enzyme | Metabolite Formed | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Reference |

|---|---|---|---|---|

| CES1 | M1 | 24.9 ± 2.9 | 676 ± 26 | nih.govnih.gov |

| CES2 | M2 | 5.5 ± 0.8 | 71.1 ± 2.4 | nih.govnih.gov |

| CES1 | M1 | 51 ± 12 | 794 ± 78 | researchgate.net |

| CES2 | M2 | 1.2 ± 0.2 | 70.3 ± 2.6 | researchgate.net |

Permeability and Transport Studies of N-Ethoxycarbonyl Dabigatran Ethyl Ester Across Biological Barriers (In Vitro Models)

The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability. In vitro models, such as the Caco-2 cell line, are extensively used to predict the intestinal absorption of drug candidates. nih.govbienta.net Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured as a monolayer, they differentiate to form tight junctions and express key transport proteins, thereby simulating the barrier properties of the human intestinal epithelium. nih.govresearchgate.net

Transport studies have identified dabigatran etexilate as a substrate of the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the intestine and plays a major role in limiting the absorption of many drugs. nih.govresearchgate.net The interaction with P-gp is a significant factor influencing the compound's bioavailability. researchgate.net

In vitro experiments using Caco-2 cell monolayers were conducted to quantify the impact of P-gp on the transport of dabigatran etexilate. nih.gov A notable challenge in these studies was the metabolic activity of the Caco-2 cells themselves, which express CES1 and can hydrolyze the test compound during the transport experiment. nih.gov To obtain an accurate assessment of P-gp-mediated transport, it was necessary to inhibit this endogenous esterase activity. The inclusion of the carboxylesterase inhibitor bis(p-nitrophenyl) phosphate (B84403) (BNPP) was found to create the most suitable conditions for these evaluations. nih.gov

Under these optimized conditions, dabigatran etexilate was definitively identified as a P-gp substrate. nih.gov The efflux ratio, a measure of the extent of active efflux, was determined to be 13.8. nih.gov The intrinsic apparent permeability (Papp), representing the permeability in the absence of P-gp activity (achieved by using a P-gp inhibitor), was calculated to be 29 × 10⁻⁶ cm/s. nih.gov The high efflux ratio confirms that P-gp actively pumps the compound out of the intestinal cells, thereby limiting its absorption. nih.gov These in vitro findings are further supported by physiologically based pharmacokinetic (PBPK) models, which have been used to simulate the clinical effects of co-administering P-gp inhibitors, such as verapamil, with dabigatran etexilate. nih.govnih.gov

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Efflux Ratio | 13.8 | With CES inhibitor (BNPP) | nih.gov |

| Intrinsic Papp (apical to basolateral) | 29 × 10⁻⁶ cm/s | With CES and P-gp inhibitors | nih.gov |

In Vitro Biochemical Interactions and Enzyme Inhibition Studies of this compound

Beyond its primary metabolic pathway, the broader biochemical interactions of a compound can reveal potential off-target effects or additional mechanisms of action. As previously noted, in vitro studies have established that the cytochrome P450 enzyme system is not significantly involved in the metabolism of dabigatran etexilate, indicating a low likelihood of drug interactions related to this system. nih.govnih.gov

However, research has uncovered other specific biochemical interactions. Using an unbiased functional proteomics screening method, both the active metabolite dabigatran and its intermediate, dabigatran ethyl ester (metabolite M2), were identified as inhibitors of ribosyldihydronicotinamide dehydrogenase (NQO2). nih.govresearchgate.net NQO2 is an enzyme involved in detoxification and cellular protection. nih.gov The study further demonstrated that dabigatran ethyl ester is a more potent inhibitor of NQO2 than the final active metabolite, dabigatran. nih.gov This finding points to a potential secondary pharmacological activity for the intermediate metabolite, representing a distinct biochemical interaction beyond the compound's primary role in the coagulation cascade. nih.gov

Impurity Profiling and Control Strategies for N Ethoxycarbonyl Dabigatran Ethyl Ester

Identification of Process-Related and Degradation Impurities Associated with N-Ethoxycarbonyl Dabigatran (B194492) Ethyl Ester

The manufacturing process and storage of N-Ethoxycarbonyl Dabigatran Ethyl Ester can lead to the formation of various impurities. These are broadly categorized as process-related impurities, arising from the synthetic route, and degradation impurities, which form during storage or under stress conditions.

Process-Related Impurities: These impurities can originate from starting materials, intermediates, reagents, or by-products of side reactions. researchgate.net In the synthesis of Dabigatran Etexilate, the use of n-hexyl chloroformate has been identified as a source of several potential impurities. researchgate.netresearchgate.net An improved synthetic process replacing n-hexyl chloroformate with pure n-hexanol has been reported to minimize the formation of these impurities. researchgate.netasianpubs.org

Degradation Impurities: Forced degradation studies under various stress conditions, such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress, are conducted to identify potential degradation products. rsc.orgresearchgate.net Under hydrolytic stress, O-dealkylation and the formation of benzimidic acid derivatives have been observed. rsc.org Thermal degradation at 60°C has been shown to lead to the formation of specific degradation products. scielo.br

A comprehensive analysis has identified several key impurities associated with Dabigatran Etexilate and its intermediates. These impurities are monitored and controlled to ensure the quality of the final drug substance. figshare.com

Table 1: Known Impurities and Their Potential Origins

| Impurity Name | Potential Origin | Reference |

|---|---|---|

| O-Desethyl Dabigatran Etexilate | Degradation (Hydrolysis) | synzeal.comresearchgate.net |

| Dabigatran Etexilate Acid (USP) | Degradation (Hydrolysis) | synzeal.comderpharmachemica.com |

| N-Nitroso-Dabigatran Etexilate (NDE) | Process-related/Degradation | rsc.org |

| Ethyl 3-(2-((4-carbamimidoylphenylamino) methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d] imidazole-5-carboxamido) propanoate | Metabolite/Degradation | scielo.brderpharmachemica.comactascientific.com |

| (E)-hexyl(amino(4-aminophenyl)methylene)carbamate | Degradation (Thermochemical cleavage) | scielo.br |

Development of Specific and Sensitive Analytical Methods for Impurity Detection and Quantification in this compound

To ensure the quality and safety of this compound, robust analytical methods are essential for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose, often coupled with a UV detector. scirp.org

Several stability-indicating HPLC methods have been developed and validated for the estimation of Dabigatran Etexilate and its related substances in both API and pharmaceutical dosage forms. researchgate.netactascientific.com These methods are designed to separate the main compound from its process-related and degradation impurities. researchgate.net The development of these methods often follows a Quality by Design (QbD) approach to ensure robustness. scirp.org

For highly sensitive detection, especially for potentially mutagenic impurities like N-nitroso-dabigatran etexilate (NDE), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are employed. rsc.org An ultrasensitive LC-MS/MS method has been developed to quantify NDE in Dabigatran Etexilate Mesylate drug substance and capsules, adhering to stringent regulatory guidelines. rsc.org This method demonstrated excellent linearity, accuracy, and precision at very low concentrations. rsc.org

The characterization of unknown impurities often involves a combination of techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netscirp.org

Table 2: Analytical Methods for Impurity Profiling

| Analytical Technique | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) with UV detection | Quantification of known impurities and related substances. | researchgate.netactascientific.comscirp.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ultrasensitive quantification of trace impurities, such as nitrosamines. | rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of degradation products. | rsc.orgresearchgate.netscielo.br |

| Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities. | researchgate.netscirp.org |

Strategies for Minimizing Impurity Formation During the Synthesis and Storage of this compound

Controlling impurity formation requires a multi-faceted approach, encompassing optimization of the synthetic process and defining appropriate storage conditions.

Synthetic Process Optimization: A key strategy to minimize process-related impurities is the careful selection and purification of starting materials and reagents. For instance, the use of n-hexyl chloroformate in the synthesis of Dabigatran Etexilate can introduce impurities; replacing it with pure n-hexanol has been shown to be an effective control measure. researchgate.netasianpubs.org The optimization of reaction conditions, such as temperature, reaction time, and pH, is also crucial. asianpubs.orgderpharmachemica.com Understanding the pathways by which impurities are formed allows for targeted modifications to the manufacturing process to reduce their generation. figshare.com

Control of Storage Conditions: The stability of this compound is influenced by environmental factors such as temperature, humidity, and light. scielo.br Degradation can be minimized by storing the compound under controlled conditions. Thermal degradation studies have shown that exposure to elevated temperatures can lead to the formation of specific degradation products. scielo.br Therefore, storage at recommended temperatures is essential. Protecting the compound from light and moisture can also prevent the formation of degradation impurities. scielo.br The degradation kinetics of Dabigatran Etexilate have been studied and can be described as a first-order process, providing information to predict long-term stability under normal storage conditions. scielo.br

Regulatory and Quality Considerations for Impurity Control of this compound in Active Pharmaceutical Ingredient (API) Manufacturing

The control of impurities in APIs is governed by stringent regulatory guidelines established by authorities such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a framework for the identification, qualification, and control of impurities.

For this compound, as with any API, it is mandatory to submit comprehensive data on impurity profiling to regulatory authorities for market approval. researchgate.net This includes information on the isolation, identification, and quantification of impurities. researchgate.net

ICH Guidelines: The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is particularly relevant. It outlines the thresholds for reporting, identification, and qualification of impurities. The ICH M7(R2) guideline addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.org This is highly relevant for impurities such as nitrosamines. rsc.org

Quality Control: A robust quality control strategy is essential to ensure that the levels of impurities in each batch of this compound are consistently within acceptable limits. This involves the implementation of validated analytical methods for routine testing of raw materials, intermediates, and the final API. researchgate.net The control strategy should be based on a thorough understanding of the manufacturing process and the potential for impurity formation. ich.org Any changes to the manufacturing process must be evaluated for their potential impact on the impurity profile. ich.org

The presence of impurities can significantly impact the safety and efficacy of the final drug product. Therefore, strict adherence to regulatory guidelines and the implementation of comprehensive quality control measures are critical in the manufacturing of this compound. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Dabigatran Etexilate |

| Dabigatran Etexilate Mesylate |

| n-hexyl chloroformate |

| n-hexanol |

| O-Desethyl Dabigatran Etexilate |

| Dabigatran Etexilate Acid |

| N-Nitroso-Dabigatran Etexilate (NDE) |

| Ethyl 3-(2-((4-carbamimidoylphenylamino) methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d] imidazole-5-carboxamido) propanoate |

| (E)-hexyl(amino(4-aminophenyl)methylene)carbamate |

Future Research Perspectives on N Ethoxycarbonyl Dabigatran Ethyl Ester

Emerging Research Areas in Synthetic Chemistry and Process Development for N-Ethoxycarbonyl Dabigatran (B194492) Ethyl Ester

The synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester is a multi-step process that presents ongoing challenges in terms of yield, purity, and environmental impact. Future research is poised to address these challenges through the adoption of modern synthetic technologies. While various synthetic routes have been established, there is a continuous need for the development of new methods that are more sustainable and efficient. acs.org

Emerging areas of focus include:

Green Chemistry: Future synthetic strategies will likely prioritize the reduction of hazardous reagents and waste. This involves exploring alternative, less toxic solvents and developing catalytic processes to replace stoichiometric reagents. For instance, processes that reduce sludge formation, such as moving away from iron-based reductions, are desirable for industrial-scale production. acs.org

Flow Chemistry: Continuous flow manufacturing offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety for handling hazardous intermediates, and greater consistency in product quality. nih.gov The application of flow chemistry to key steps in the synthesis of dabigatran intermediates could lead to more efficient and scalable production processes. acs.org

Impurity Reduction: A significant challenge in the synthesis is the formation of impurities, often stemming from reagents like n-hexyl chloroformate. acs.org Research into novel synthons, such as n-hexyl-4-nitrophenyl carbonate, has shown promise in substantially eliminating the formation of potential impurities. acs.org Future work will likely focus on identifying and implementing alternative reagents that offer cleaner reaction profiles.

| Methodology | Traditional Approach (Batch) | Future Perspective (e.g., Flow Chemistry) |

|---|---|---|

| Process Type | Discontinuous | Continuous |

| Safety | Handling of hazardous intermediates in large volumes. | Improved safety with smaller reaction volumes and better control. nih.gov |

| Efficiency | Variable yields, potential for side reactions. | Higher efficiency, improved heat and mass transfer. acs.org |

| Scalability | Can be challenging and costly. google.com | More straightforward and economical scaling. |

Advancements in Analytical Characterization Techniques for Related Chemical Entities

The structural complexity of this compound and the stringent purity requirements for pharmaceuticals demand sophisticated analytical techniques. Future research will focus on enhancing the sensitivity, selectivity, and speed of characterization methods, particularly for impurity profiling and structural elucidation.

Hyphenated Techniques: The coupling of separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, is revolutionizing pharmaceutical analysis. nih.goviosrjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone for impurity profiling. humanjournals.com Future advancements will involve the wider application of high-resolution mass spectrometry (HR-MS) and multi-stage mass spectrometry (MSn). rsc.orgresearchgate.net These technologies allow for precise elemental composition determination and detailed fragmentation pattern analysis, which are crucial for identifying unknown degradation products and process-related impurities. rsc.orgsterlingpharmasolutions.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While challenged by sensitivity, the development of technologies like cryoprobes is overcoming previous limitations. humanjournals.com LC-NMR provides unambiguous structural information without the need for isolating trace impurities, making it a powerful tool for definitive characterization. humanjournals.com

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY and HMBC, are critical for the complete structural elucidation of the molecule and its related substances. nih.gov Future research may involve the application of faster NMR data collection protocols and the integration of computational methods, like Density Functional Theory (DFT) chemical shift predictions, to aid in complex structure assignments. nih.govshu.edu

| Technique | Application | Future Development Focus |

|---|---|---|

| LC-HR-MS/MS | Identification and quantification of trace impurities and degradation products. rsc.org | Increased resolution, faster scan speeds, integration with AI for data interpretation. rsisinternational.org |

| LC-NMR | Unambiguous structure elucidation of impurities in a mixture. humanjournals.com | Enhanced sensitivity through cryoprobe technology and improved solvent suppression. |

| 2D-NMR (COSY, HMBC) | Definitive assignment of proton and carbon signals for structural confirmation. nih.gov | Faster acquisition methods and coupling with computational predictions. nih.gov |

Novel Insights into Biotransformation Mechanisms and Molecular Interactions of Ester-Containing Compounds

This compound is a classic example of a double prodrug, designed to be hydrolyzed in the body to release the active compound, Dabigatran. nih.gov The predominant metabolic reaction is esterase-mediated hydrolysis. researchgate.net Future research is aimed at a deeper understanding of the specific enzymes involved and the factors influencing their activity.

Studies have identified two key human carboxylesterase enzymes (CES) in this process:

Carboxylesterase-1 (CES1): Primarily located in the liver, CES1 is responsible for hydrolyzing the ethyl ester moiety of the intermediate metabolite M2 to form Dabigatran. nih.gov

Carboxylesterase-2 (CES2): Found predominantly in the intestine, CES2 exclusively hydrolyzes the carbamate (B1207046) ester of the parent compound to form the intermediate metabolite M2. nih.gov

The biotransformation is a sequential process: after oral administration, the compound is first hydrolyzed by intestinal CES2, followed by hydrolysis of the resulting intermediate by hepatic CES1 to release the active drug. nih.gov Research has shown that CES2 activity is a crucial, rate-determining step in the formation of the active metabolite. researchgate.netnih.gov This sequential hydrolysis pathway highlights the importance of understanding the interplay between intestinal and hepatic metabolism for ester-containing prodrugs. Future investigations will likely use molecular modeling and in-vitro kinetic studies to explore the precise molecular interactions within the active sites of CES1 and CES2. Understanding the high interpatient variability in plasma concentrations of the active metabolite is a key driver for this research, with a focus on how genetic variations (polymorphisms) in CES enzymes impact metabolic efficiency. researchgate.netnih.gov

Potential for this compound in Scaffold Development and Analog Design for Preclinical Investigations

The core structure of Dabigatran, to which the ethoxycarbonyl and ethyl ester groups are attached, serves as a valuable scaffold in medicinal chemistry for the design of new therapeutic agents. By systematically modifying this scaffold, researchers can develop analogs with potentially improved properties or entirely new activities.

Scaffold Hopping and Analog Design: The benzimidazole (B57391) ring, a key part of the Dabigatran scaffold, is known to form important interactions with its biological target. nih.gov Researchers have used this core structure as a starting point for designing novel thrombin inhibitors. nih.gov For example, studies have involved creating fluorinated dabigatran analogues and other derivatives to explore structure-activity relationships (SAR). nih.govnih.gov

Predictive Modeling: Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are being employed to analyze inhibitors based on the Dabigatran scaffold. nih.gov These models help to predict the activity of newly designed compounds and to understand the key steric, hydrophobic, and electrostatic interactions required for biological activity. nih.gov

Exploring New Therapeutic Areas: The Dabigatran scaffold is also being investigated for applications beyond anticoagulation. Based on the link between thrombin and tumor progression, derivatives of Dabigatran Etexilate have been designed and synthesized to investigate their potential in treating conditions such as hepatocellular carcinoma. nih.gov Preclinical studies with such analogs, like the prodrug BX-2, have shown efficacy in reducing tumor volume in animal models, suggesting that the scaffold can be adapted to create drug leads for new therapeutic indications. nih.gov A fluorinated derivative, R1, has also been synthesized and shown to have superior absolute bioavailability in preclinical studies, highlighting the potential for overcoming limitations of the original compound through analog design. nih.gov

Future preclinical investigations will likely continue to leverage the this compound structure as a template for generating diverse chemical libraries and exploring new biological targets.

Q & A

Q. What is the metabolic activation pathway of N-Ethoxycarbonyl Dabigatran Ethyl Ester, and which enzymes are involved?

this compound (a prodrug) undergoes a two-step enzymatic activation. First, intestinal carboxylesterase 2 (CES2) hydrolyzes it to form the intermediate metabolite dabigatran ethyl ester (M2). Subsequently, hepatic carboxylesterase 1 (CES1) converts M2 into the active thrombin inhibitor, dabigatran (DAB). The plasma concentration of DAB peaks at ~1.5 hours post-administration, with a bioavailability of 7.2% . Methodological validation includes in vitro incubation with recombinant CES1/CES2 and human liver S9 fractions, quantified via LC-MS/MS .

Q. How does esterification of polar groups in Dabigatran derivatives influence thrombin binding affinity?

Structural studies using fluorescence spectroscopy and molecular docking simulations reveal that esterification of polar groups (e.g., carboxylic acid or benzamidine) reduces thrombin binding. For example, dabigatran ethyl ester (DAE) and dabigatran hexyl ester (DAH) show weaker interactions compared to unmodified dabigatran due to disrupted hydrogen bonding with thrombin residues (e.g., Ile 128, Met 154). Steady-state fluorescence quenching assays with bovine serum albumin (BSA) further confirm the critical role of polar groups in selective thrombin binding .

Advanced Research Questions

Q. What methodological approaches are used to analyze degradation impurities of Dabigatran ethyl ester under various storage conditions?

Degradation impurities (e.g., amidine, amidation, and hydrolytic products) are synthesized via controlled reactions starting from intermediates like ethyl 3-((pyridin-2-yl)amino)propanoate. Impurities are characterized using ¹H-NMR, ¹³C-NMR, and LC-MS, achieving yields ≥65% and high purity. For example, impurity E (O-(3-Hexyl) Dabigatran Ethyl Ester) is identified via its unique CAS number (1408238-40-3) and structural elucidation . Stability studies under stress conditions (e.g., heat, pH variations) are critical for identifying degradation pathways.

Q. How do genetic polymorphisms in carboxylesterase enzymes influence pharmacokinetic variability of Dabigatran ethyl ester?

The CES1 SNP rs71647871 (G143E) reduces enzymatic activity by ~90%, leading to impaired conversion of M2 to DAB and lower plasma DAB levels. Conversely, CES1 SNPs rs2244613 and rs8192935 correlate with reduced bleeding risk and interindividual variability in DAB exposure. Pharmacogenomic studies utilize genotyping assays (e.g., Taq DNA polymerase-based PCR) combined with pharmacokinetic modeling to assess allele-specific effects on drug activation .

Q. What evidence supports dual inhibitory activity of Dabigatran ethyl ester against thrombin and NQO2?

Dabigatran ethyl ester inhibits ribosyldihydronicotinamide dehydrogenase (NQO2) with an IC₅₀ of 0.8 μM and Ki of 0.9 μM, surpassing the parent compound’s potency. Capture compound mass spectrometry (CCMS) and molecular docking reveal enhanced hydrophobic interactions with NQO2 (e.g., Ile 128, Met 154). Independent validation includes enzymatic assays measuring NADH oxidation rates and thrombin inhibition via chromogenic substrate hydrolysis .

Q. How can researchers resolve contradictions in the roles of CES1 and CES2 during prodrug activation?

While in vitro studies highlight CES2’s dominance in the first hydrolysis step, in vivo data suggest CES1’s critical role in hepatic activation. Contradictions arise from tissue-specific enzyme expression and interspecies variability. Researchers address this by comparing hydrolysis rates in human vs. animal models and using selective inhibitors (e.g., BNPP for CES1, loperamide for CES2) to delineate contributions .

Q. What advanced techniques are employed to study Dabigatran ethyl ester’s binding kinetics with thrombin?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (e.g., Ki = 4.5 nM for thrombin). Transient fluorescence decay assays measure conformational changes in thrombin upon ligand binding, while X-ray crystallography resolves binding modes (e.g., interactions with thrombin’s active site) .

Methodological Tables

Q. Table 1. Key Enzymatic Parameters for Dabigatran Ethyl Ester Activation

Q. Table 2. Common Degradation Impurities of Dabigatran Ethyl Ester

| Impurity | CAS Number | Synthesis Method | Characterization | Yield |

|---|---|---|---|---|

| A | 1408238-36-7 | Amidine reaction | ¹H-NMR, LC-MS | 65% |

| E | 1408238-40-3 | Hydrolytic reaction | ¹³C-NMR, LC-MS | 70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.